molecular formula C11H14N2O2 B2893355 (3R,4S)-1-Methyl-4-pyridin-3-ylpyrrolidine-3-carboxylic acid CAS No. 1421766-87-1

(3R,4S)-1-Methyl-4-pyridin-3-ylpyrrolidine-3-carboxylic acid

Cat. No.: B2893355
CAS No.: 1421766-87-1
M. Wt: 206.245
InChI Key: FODNSHFPWXNPPQ-ZJUUUORDSA-N
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Description

(3R,4S)-1-Methyl-4-pyridin-3-ylpyrrolidine-3-carboxylic acid is a pyrrolidine-based compound featuring a methyl group at the 1-position, a pyridin-3-yl substituent at the 4-position, and a carboxylic acid moiety at the 3-position.

Properties

IUPAC Name

(3R,4S)-1-methyl-4-pyridin-3-ylpyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-13-6-9(10(7-13)11(14)15)8-3-2-4-12-5-8/h2-5,9-10H,6-7H2,1H3,(H,14,15)/t9-,10+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FODNSHFPWXNPPQ-ZJUUUORDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(C(C1)C(=O)O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@@H]([C@H](C1)C(=O)O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of 1,3-dipolar cycloaddition reactions, where a dipolarophile reacts with an achiral ylide precursor under controlled conditions . The stereochemistry of the product is controlled by the choice of starting materials and reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale cycloaddition reactions followed by purification steps such as crystallization or chromatography. The scalability of the synthesis depends on the availability of starting materials and the efficiency of the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-1-Methyl-4-pyridin-3-ylpyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: The pyridinyl and pyrrolidine rings can undergo substitution reactions to introduce new substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

(3R,4S)-1-Methyl-4-pyridin-3-ylpyrrolidine-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.

    Industry: Used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3R,4S)-1-Methyl-4-pyridin-3-ylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The pyridin-3-yl group in the target compound introduces heteroaromaticity, which contrasts with analogs bearing indole, phenyl, or benzodioxol substituents. Key comparisons include:

Aromatic vs. Heteroaromatic Substituents
  • Indole Derivatives (e.g., 14{6,5}): Bulkier and less polar than pyridin-3-yl, with a 1-methylindol-3-yl group contributing to higher molecular weight (475 g/mol) and moderate yield (76%) .
  • Phenyl Derivatives (e.g., 14{1,8}): Hydrophobic phenyl groups result in lower molecular weight (355 g/mol) but variable purity (79%) .
Electron-Withdrawing vs. Electron-Donating Groups
  • Trifluoromethyl (CF₃) Substituents (e.g., 14{4,5}): Increase molecular weight (466 g/mol) and stability, achieving >99% purity despite moderate yields (68%) .
  • Methoxy (OCH₃) Groups (e.g., 14{2,4}): Improve solubility via hydrogen bonding, with high purity (99%) and molecular weight 384 g/mol .

Analytical Characterization

  • APCI-MS : Widely used for molecular weight confirmation (e.g., 14{1,8}: 355 g/mol) .
  • NMR Spectroscopy : Critical for structural elucidation of ureido groups (e.g., 14{6,6} analyzed via ¹H-NMR and ¹³C-NMR) .
  • FTIR : Identifies functional groups like carbonyls (1675 cm⁻¹ in 14{4,5}) .

Biological Activity

(3R,4S)-1-Methyl-4-pyridin-3-ylpyrrolidine-3-carboxylic acid is a chiral compound with significant potential in pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

  • Molecular Formula : C10H12N2O2
  • Molecular Weight : 196.22 g/mol
  • CAS Number : 1330750-47-4

Research indicates that this compound interacts with various biological targets, primarily focusing on its role as an inhibitor of certain enzymes. One prominent area of study is its effect on arginase enzymes, which are involved in the urea cycle and play a critical role in regulating nitric oxide levels in the body.

Biological Activity

  • Enzyme Inhibition : Studies have shown that derivatives of this compound exhibit potent inhibition of arginase I and II. For example, a related compound demonstrated IC50 values of 1.3 nM for arginase I and 8.1 nM for arginase II, indicating a strong inhibitory effect that could be leveraged for therapeutic purposes in conditions such as cancer and cardiovascular diseases .
  • Antimicrobial Properties : Some analogs of this compound have been evaluated for their antimicrobial activity against various pathogens. These studies suggest potential applications in treating infections caused by resistant strains of bacteria .

Case Study 1: Arginase Inhibition

A study published in Journal of Medicinal Chemistry focused on the design and synthesis of (3R,4S)-1-Methyl-4-pyridin-3-ylpyrrolidine derivatives. The lead compound showed significant potency as an arginase inhibitor, with implications for treating diseases characterized by elevated arginase activity, such as certain cancers .

Case Study 2: Antimicrobial Activity

In another study, researchers tested a series of pyrrolidine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that some compounds exhibited notable antibacterial effects, suggesting their potential use as new antibiotics in clinical settings .

Research Findings Summary Table

Study ReferenceBiological ActivityKey Findings
Arginase InhibitionIC50 values of 1.3 nM and 8.1 nM for arginase I and II respectively
Antimicrobial EffectsSignificant activity against resistant bacterial strains
General Pharmacological ApplicationsPotential use in various therapeutic areas due to structural versatility

Q & A

Q. What are the key steps in synthesizing (3R,4S)-1-Methyl-4-pyridin-3-ylpyrrolidine-3-carboxylic acid, and how is stereochemical integrity maintained?

The synthesis typically involves multi-step reactions starting from pyrrolidine derivatives. Key steps include:

  • Chiral auxiliary incorporation : Use of tert-butoxycarbonyl (Boc) or benzyl carbamate (Cbz) groups to protect the nitrogen during ring functionalization .
  • Stereochemical control : Employing organocatalysts or chiral starting materials to enforce the (3R,4S) configuration, with rigorous monitoring via chiral HPLC or polarimetry .
  • Carboxylic acid introduction : Selective oxidation or hydrolysis of ester intermediates under controlled pH and temperature .

Q. Which spectroscopic techniques are optimal for confirming the structure and stereochemistry of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR verify proton environments and carbon backbone, with NOESY confirming spatial arrangements of substituents .
  • X-ray crystallography : Resolves absolute stereochemistry and bond angles, critical for validating the (3R,4S) configuration .
  • Mass spectrometry (MS) : Confirms molecular weight and fragmentation patterns .

Q. What are the stability considerations for this compound under varying pH and temperature?

  • pH stability : The carboxylic acid group is prone to deprotonation at high pH (>9), while the pyridine moiety may protonate under acidic conditions (<3), altering solubility .
  • Thermal stability : Decomposition occurs above 150°C; storage at -20°C in inert atmospheres (e.g., argon) is recommended .

Advanced Research Questions

Q. How can enantioselective synthesis be optimized to achieve high yield and purity?

  • Catalyst selection : Chiral phosphoric acids or transition-metal catalysts (e.g., Ru-BINAP) enhance enantiomeric excess (ee) during cyclization .
  • Reaction engineering : Microwave-assisted synthesis reduces reaction time and improves ee by minimizing racemization .
  • Workflow design : Chromatography-free purification (e.g., crystallization) maintains stereochemical integrity at scale .

Q. What strategies resolve contradictions in biological activity data across different assays?

  • Assay standardization : Normalize cell line viability, protein concentration, and incubation times to reduce variability .
  • Orthogonal validation : Cross-check enzyme inhibition (e.g., IC50) with cellular assays (e.g., luciferase reporter) to confirm target engagement .
  • Meta-analysis : Use statistical tools (e.g., Bland-Altman plots) to identify systematic biases between biochemical vs. phenotypic assays .

Q. How can molecular targets of this compound be systematically identified?

  • Affinity-based profiling : Immobilize the compound on resin for pull-down assays coupled with LC-MS/MS to identify binding proteins .
  • Surface plasmon resonance (SPR) : Quantify real-time binding kinetics to candidate receptors (e.g., GPCRs, kinases) .
  • CRISPR-Cas9 screening : Genome-wide knockout libraries reveal pathways sensitive to the compound .

Q. How do structural modifications influence pharmacological properties?

  • Pyridine substitution : Replacing the 3-pyridinyl group with 4-pyridinyl alters hydrogen-bonding interactions, as shown in docking studies (ΔG binding ±1.2 kcal/mol) .
  • Methyl group removal : Eliminating the 1-methyl group reduces metabolic stability (t1/2 decreases from 4.2 to 1.8 hours in microsomes) .
  • Salt formation : Dihydrochloride derivatives improve aqueous solubility (logP reduced from 2.1 to 0.7) without affecting target affinity .

Q. What computational methods predict binding modes and interaction dynamics?

  • Molecular docking (AutoDock Vina) : Screen against protein databases (e.g., PDB) to prioritize targets; validate with free-energy perturbation (FEP) calculations .
  • Molecular dynamics (MD) simulations : Analyze ligand-protein stability over 100-ns trajectories (e.g., RMSD <2 Å indicates stable binding) .
  • Quantum mechanics/molecular mechanics (QM/MM) : Model electronic interactions at catalytic sites (e.g., charge transfer in enzyme active sites) .

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